(Z)-N'-(diphenylcarbamothioyl)-4-methyl-N-((phenylsulfonyl)methyl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA is a complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science This compound is characterized by its unique structural features, which include a benzenesulfonyl group, a thiourea moiety, and a methylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.
Coupling with 4-Methylphenylamine: The benzenesulfonyl intermediate is then coupled with 4-methylphenylamine under controlled conditions to form the desired amine derivative.
Thiourea Formation: The final step involves the reaction of the amine derivative with thiourea in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Thiourea Derivatives: Compounds containing the thiourea moiety have comparable structural features and reactivity patterns.
Methylidene-linked Compounds: These compounds possess a methylidene linkage, contributing to their unique chemical properties.
Uniqueness
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA stands out due to its combination of structural elements, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent highlight its uniqueness among similar compounds.
Eigenschaften
Molekularformel |
C28H25N3O2S2 |
---|---|
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
3-[(E)-N-(benzenesulfonylmethyl)-C-(4-methylphenyl)carbonimidoyl]-1,1-diphenylthiourea |
InChI |
InChI=1S/C28H25N3O2S2/c1-22-17-19-23(20-18-22)27(29-21-35(32,33)26-15-9-4-10-16-26)30-28(34)31(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20H,21H2,1H3,(H,29,30,34) |
InChI-Schlüssel |
MHFKMGSLPRLVED-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N\CS(=O)(=O)C2=CC=CC=C2)/NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.